molecular formula C15H8BrCl2F3N2OS B4688894 5-bromo-2-chloro-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

5-bromo-2-chloro-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

Cat. No.: B4688894
M. Wt: 472.1 g/mol
InChI Key: JIUFULLDTSJSAT-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-chlorobenzoic acid with 2-chloro-5-(trifluoromethyl)aniline under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different substituents, while oxidation or reduction reactions may result in changes to the functional groups present in the compound.

Scientific Research Applications

5-bromo-2-chloro-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The presence of halogen and trifluoromethyl groups may enhance its binding affinity to certain proteins or enzymes, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N,N-dimethylbenzamide
  • 5-bromo-2-chloro-N-methylbenzamide

Uniqueness

Compared to similar compounds, 5-bromo-2-chloro-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-2-chloro-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrCl2F3N2OS/c16-8-2-4-10(17)9(6-8)13(24)23-14(25)22-12-5-7(15(19,20)21)1-3-11(12)18/h1-6H,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUFULLDTSJSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrCl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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